REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[C:9]1([CH3:16])[C:10]([SH:15])=[CH:11][CH:12]=[CH:13][CH:14]=1>C1C=CC=CC=1>[C:9]1([CH3:16])[C:10]([S:15][Cl:1])=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for approximately 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)SCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |